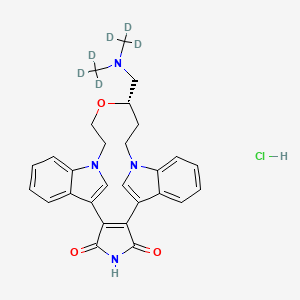

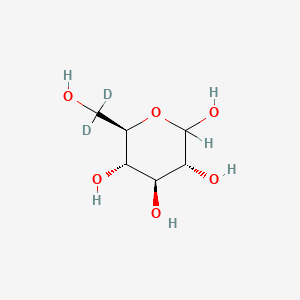

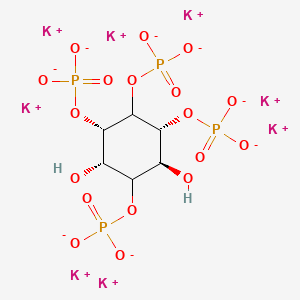

D-Glucose-6,6-d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

D-Glucose-6,6-d2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism and molecular interactions.

Biology: Employed in metabolic studies to trace glucose pathways and understand cellular processes.

Medicine: Utilized in clinical studies to investigate glucose metabolism in diseases such as diabetes and cancer.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

Wirkmechanismus

Target of Action

D-Glucose-6,6-d2, also known as Deuterated Glucose or Dextrose-6,6-d2 , primarily targets enzymes involved in the glycolytic pathway . These enzymes include hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase . These enzymes play a crucial role in the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Mode of Action

The mode of action of this compound involves its interaction with the aforementioned enzymes. It is phosphorylated by hexokinase, a step necessary for its activity . The compound then undergoes a series of reactions facilitated by the enzymes in the glycolytic pathway .

Biochemical Pathways

This compound is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and is responsible for the anaerobic conversion of glucose to pyruvic acid . The glycolytic pathway also provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Result of Action

The result of the action of this compound is the production of pyruvate through the glycolytic pathway . This process provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Action Environment

The action environment of this compound is primarily the cell cytoplasm, where the enzymes of the glycolytic pathway are located

Biochemische Analyse

Biochemical Properties

D-Glucose-6,6-d2 participates in various biochemical reactions similar to its non-isotope labeled counterpart, glucose. Upon entering the cell, it is phosphorylated by hexokinase to form glucose-6-phosphate . This is a critical step in both glycolysis and the pentose phosphate pathway . The enzymes and proteins it interacts with include hexokinase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase .

Cellular Effects

The effects of this compound on cells are largely similar to those of glucose. It plays a crucial role in cellular metabolism, contributing to the production of ATP through glycolysis and the pentose phosphate pathway . It also influences cell signaling pathways and gene expression, particularly those related to energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to glucose-6-phosphate by hexokinase, which is then used in various metabolic pathways . It can bind to and inhibit hexokinase, affecting glucose metabolism . Changes in gene expression may occur as a result of shifts in metabolic flux caused by the presence of this compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is reasonable to assume that, like glucose, its effects would vary with dosage, potentially influencing factors such as insulin sensitivity, energy metabolism, and possibly exerting toxic effects at high doses .

Metabolic Pathways

This compound is involved in several key metabolic pathways, including glycolysis, the pentose phosphate pathway, and glycogenesis . It interacts with enzymes such as hexokinase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase .

Transport and Distribution

This compound is transported into cells via glucose transporters, such as those in the GLUT or SLC2A families . Once inside the cell, it is distributed within the cytoplasm and can be utilized in various metabolic pathways .

Subcellular Localization

The subcellular localization of this compound would be expected to be similar to that of glucose. After its conversion to glucose-6-phosphate, it can be found in the cytoplasm where glycolysis occurs, and in the endoplasmic reticulum and Golgi apparatus where it is involved in protein glycosylation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6,6-d2 typically involves the deuteration of glucose. One common method is the catalytic exchange reaction, where glucose is treated with deuterium oxide (D2O) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and selective deuteration. The final product is then purified to achieve the desired isotopic purity and chemical purity .

Analyse Chemischer Reaktionen

Types of Reactions

D-Glucose-6,6-d2 undergoes various chemical reactions similar to those of regular glucose, including:

Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.

Reduction: It can be reduced to form sorbitol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution: Various reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Gluconic acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Acetylated or benzoylated glucose derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-Glucose-1,2,3,4,5,6,6-d7: A fully deuterated glucose molecule.

D-Glucose-13C6: Glucose labeled with carbon-13 isotopes.

D-Glucose-1-13C: Glucose labeled with carbon-13 at the first position.

Uniqueness

D-Glucose-6,6-d2 is unique due to its selective deuteration at the sixth position, which provides specific insights into metabolic processes involving this part of the glucose molecule. This selective labeling allows researchers to study the effects of deuterium substitution on glucose metabolism and to trace metabolic pathways with high precision .

Eigenschaften

| Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity. | |

CAS-Nummer |

18991-62-3 |

Molekularformel |

C6H12O6 |

Molekulargewicht |

182.17 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2 |

InChI-Schlüssel |

GZCGUPFRVQAUEE-MOLODFKWSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Isomerische SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Physikalische Beschreibung |

Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |

Löslichkeit |

Soluble |

Synonyme |

D-Glucopyranose-d2; Glucopyranose-d2; NSC 287045-d2; |

Herkunft des Produkts |

United States |

Q1: What structural information about the oxidative cleavage of D-Glucose-6,6′-d2 can be gleaned from the research using NMR spectroscopy?

A1: The research utilizes deuterium labeling and NMR spectroscopy to elucidate the regiochemistry of oxidative glycol-scission reactions on D-Glucose-6,6′-d2. Specifically, the study demonstrates that oxidation of D-Glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2. [] This finding, based on the observation of deuterium's effect on the NMR signal of adjacent protons, provides evidence that both C6 atoms of the original glucose molecule are retained in the erythrose product, indicating a specific cleavage pattern during the reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)